Carbamic acid, N-[1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Description
This compound is a carbamic acid derivative featuring a tert-butyl (1,1-dimethylethyl) ester group, a pyrrolidinyl moiety, and a pyrimidine ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. The boronic ester component is critical for applications in Suzuki-Miyaura cross-coupling reactions, a widely used method in organic synthesis for forming carbon-carbon bonds .
Properties
IUPAC Name |
tert-butyl N-[1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31BN4O4/c1-17(2,3)26-16(25)23-14-8-9-24(12-14)15-21-10-13(11-22-15)20-27-18(4,5)19(6,7)28-20/h10-11,14H,8-9,12H2,1-7H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRVTBSWYRAPMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCC(C3)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31BN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301108230 | |
| Record name | 1,1-Dimethylethyl N-[1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinyl]-3-pyrrolidinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301108230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202805-34-2 | |
| Record name | 1,1-Dimethylethyl N-[1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinyl]-3-pyrrolidinyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1202805-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinyl]-3-pyrrolidinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301108230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester typically involves multiple steps. One common method includes the reaction of a pyrimidinyl derivative with a pyrrolidinyl compound in the presence of a dioxaborolan reagent. The reaction conditions often require a controlled temperature and the use of a suitable solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic ester moiety enables palladium-catalyzed coupling with aryl/heteroaryl halides, forming biaryl or heterobiaryl bonds. This reaction is critical in synthesizing complex pharmaceuticals and agrochemicals.
Key Observations :
-
The electron-deficient pyrimidine ring enhances reactivity toward electron-rich aryl halides .
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Steric hindrance from the pyrrolidine-Boc group may reduce coupling efficiency with bulky partners .
Boc Deprotection
The Boc group is cleaved under acidic conditions, regenerating the free amine for further functionalization.
| Deprotection Method | Conditions | Yield |
|---|---|---|
| Trifluoroacetic acid (TFA) | 20–50% TFA in DCM, 1–4 hours, RT | >90% |
| HCl in dioxane | 4M HCl, 2–6 hours, 0–25°C | 85–95% |
Notes :
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Deprotection precedes secondary reactions like amidation or reductive amination .
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Stability studies show no boronic ester degradation under mild acidic conditions (pH > 3) .
Nucleophilic Substitution at Pyrimidine
The pyrimidine ring undergoes substitution at the 4-position when activated by electron-withdrawing groups.
| Reagent | Product | Catalyst/Base |
|---|---|---|
| Primary amines | 4-Aminopyrimidine derivatives | Et₃N, DMF, 80°C |
| Thiols | 4-Sulfanylpyrimidines | K₂CO₃, DMSO |
Example : Reaction with benzylamine yields Boc-protected pyrrolidine-pyrimidine hybrids for kinase inhibition studies .
Hydrolysis of Boronic Ester
Controlled hydrolysis converts the boronic ester to a boronic acid, enabling alternative coupling strategies.
| Hydrolysis Agent | Conditions | Outcome |
|---|---|---|
| H₂O (acidic) | HCl (1M), THF, 12 hours, RT | Boronic acid (isolated) |
| NaIO₄ | Wet acetone, 0°C to RT | Oxidative deboronation |
Limitation : Boronic acids derived from this compound are less stable than the ester form, limiting their utility .
Functionalization of Pyrrolidine
The Boc-protected pyrrolidine can undergo:
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Reductive amination : After deprotection, reacts with aldehydes/ketones (NaBH₃CN, MeOH) .
-
Sulfonylation : Using sulfonyl chlorides (pyridine base, DCM) .
Stability and Handling
Scientific Research Applications
Carbamic acid, N-[1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The dioxaborolan group plays a crucial role in its reactivity, allowing it to form stable complexes with various biomolecules. This interaction can modulate biological processes, making it a valuable tool in medicinal chemistry and drug discovery .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its boronic ester substituent, which distinguishes it from other carbamic acid esters. Below is a comparison with structurally related compounds:
Table 1: Key Structural and Functional Differences
Key Observations:
Boronic Ester vs. Aromatic/Acyl Groups : The target compound’s 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group enables participation in cross-coupling reactions, unlike compounds with purely aromatic or acyl substituents (e.g., ACI-INT-1188) .
Therapeutic vs. Synthetic Utility : Compounds like ACI-INT-1195 and the pyrazolyl derivative (CAS 1870901-39-5) are tailored for biological activity, whereas the target compound’s boronic ester suggests synthetic utility .
Stability and Reactivity : The tert-butyl ester group in all compounds enhances stability, but the boronic ester introduces hydrolytic sensitivity, requiring anhydrous handling .
Biological Activity
Carbamic acid derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The compound of interest, Carbamic acid, N-[1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester , is characterized by its complex structure and unique functional groups that may contribute to its biological effects.
Chemical Structure
The structural formula of the compound can be represented as follows:
This formula indicates the presence of boron (B), nitrogen (N), oxygen (O), and carbon (C) atoms, which are crucial for its biological activity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. It is hypothesized that the pyrimidine and pyrrolidine moieties play a critical role in mediating these interactions through hydrogen bonding and π-π stacking with target proteins.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Binding : It could potentially bind to receptors influencing cellular signaling pathways.
- Antioxidant Activity : The presence of the dioxaborolane group suggests potential antioxidant properties.
Biological Activity Overview
Research has indicated various biological activities associated with similar carbamate compounds. The following table summarizes key findings from studies on related structures:
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Pyrimidine-based carbamates | Inhibition of tumor cell proliferation |
| Antimicrobial | Carbamate derivatives | Broad-spectrum antibacterial activity |
| Anti-inflammatory | Pyrrolidine derivatives | Reduction in inflammatory cytokines |
| Neuroprotective | Similar carbamates | Protection against neuronal damage |
Case Studies
- Anticancer Activity : A study demonstrated that pyrimidine-containing carbamates exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
- Antimicrobial Properties : Another investigation found that a related carbamate showed potent antibacterial activity against Gram-positive bacteria. This was attributed to the disruption of bacterial cell membrane integrity .
- Neuroprotective Effects : Research indicated that certain pyrrolidine derivatives could protect neuronal cells from oxidative stress-induced apoptosis. This effect was mediated by upregulation of antioxidant enzymes .
Toxicological Profile
The safety profile of carbamate compounds is critical for their therapeutic use. Toxicological assessments have shown that while some derivatives can induce skin sensitization and irritation, others exhibit low toxicity levels when administered at therapeutic doses .
Summary of Toxicity Data:
| Effect | Observation |
|---|---|
| Skin Sensitization | Potential allergic reactions noted |
| Aquatic Toxicity | Long-lasting effects on aquatic life |
| Systemic Toxicity | Generally low at therapeutic doses |
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
